molecular formula C10H17NO B2767104 N-(cyclohexylmethyl)prop-2-enamide CAS No. 103297-86-5

N-(cyclohexylmethyl)prop-2-enamide

Cat. No.: B2767104
CAS No.: 103297-86-5
M. Wt: 167.252
InChI Key: XJKTZVTYQXQHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)prop-2-enamide is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is also known by its IUPAC name, N-(cyclohexylmethyl)acrylamide . This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)prop-2-enamide typically involves the reaction of cyclohexylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclohexylmethyl)prop-2-enamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)acetamide
  • N-(cyclohexylmethyl)but-2-enamide
  • N-(cyclohexylmethyl)propionamide

Uniqueness

N-(cyclohexylmethyl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a cyclohexylmethyl group and a prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

N-(cyclohexylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKTZVTYQXQHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.